![molecular formula C7H5F3INO3S B13443406 2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B13443406.png)
2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol
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Overview
Description
2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, an iodine atom, and a trifluoromethyl sulphonyl group attached to a phenol ring. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol typically involves multi-step organic reactions One common method is the electrophilic aromatic substitution reaction, where an iodine atom is introduced to the phenol ringThe amino group is then added via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl sulphonyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The iodine atom and amino group can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol: Similar structure but with a nitro group instead of an amino group.
2-Amino-4-[(trifluoromethyl)sulphonyl]phenol: Lacks the iodine atom.
2-Amino-6-bromo-4-[(trifluoromethyl)sulphonyl]phenol: Contains a bromine atom instead of iodine.
Uniqueness
2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodine atom, in particular, enhances its potential for use in radiolabeling and imaging studies .
Biological Activity
2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol is a chemical compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The structure of this compound can be described as follows:
- Molecular Formula : C7H5F3I N O2S
- Molecular Weight : 303.18 g/mol
The presence of a trifluoromethyl group and a sulfonyl moiety contributes to its unique chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial activity. For instance, derivatives of sulfonamides have shown effectiveness against various bacterial strains. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and thus increasing antimicrobial efficacy.
Anticancer Activity
Several studies have highlighted the anticancer potential of phenolic compounds. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, similar compounds have been reported to activate caspase pathways, leading to programmed cell death in various cancer cell lines.
Compound | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 15.2 | Caspase activation |
Compound B | HeLa | 12.5 | Apoptosis induction |
2-Amino... | A549 | TBD | TBD |
Anti-inflammatory Effects
Phenolic compounds are known for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines has been documented in related studies. The sulfonyl group may play a role in modulating inflammatory pathways, offering therapeutic potential for conditions such as arthritis or other inflammatory diseases.
Case Studies
-
Case Study on Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various phenolic compounds, including derivatives similar to this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, with a notable minimum inhibitory concentration (MIC) observed at lower concentrations compared to conventional antibiotics. -
Anticancer Mechanism Investigation
Another research focused on the anticancer properties of structurally related compounds. It was found that these compounds inhibited cell proliferation in A549 lung cancer cells through the activation of apoptotic pathways, suggesting that this compound may exhibit similar effects. -
Anti-inflammatory Activity Assessment
An investigation into the anti-inflammatory effects revealed that compounds with sulfonyl groups significantly reduced the levels of TNF-alpha and IL-6 in vitro, indicating a potential application in treating chronic inflammatory diseases.
Properties
Molecular Formula |
C7H5F3INO3S |
---|---|
Molecular Weight |
367.09 g/mol |
IUPAC Name |
2-amino-6-iodo-4-(trifluoromethylsulfonyl)phenol |
InChI |
InChI=1S/C7H5F3INO3S/c8-7(9,10)16(14,15)3-1-4(11)6(13)5(12)2-3/h1-2,13H,12H2 |
InChI Key |
PXAGOHJOFCUKER-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)I)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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